(3E)-4-(2-Fluorophenyl)but-3-en-2-one
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Overview
Description
(3E)-4-(2-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2-Fluorophenyl)but-3-en-2-one typically involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of 4-(2-fluorophenyl)butan-2-ol or 4-(2-fluorophenyl)butane.
Substitution: Formation of compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
(3E)-4-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3E)-4-(2-Fluorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1,4-diphenylbut-3-en-1-one
- 4-(2-chlorophenyl)but-3-en-2-one
- 4-(2-bromophenyl)but-3-en-2-one
Uniqueness
(3E)-4-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and phenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-(2-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |
InChI Key |
ZUZCIZDIGXGYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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